molecular formula C9H10O3 B1672421 2-Methoxyphenyl acetate CAS No. 613-70-7

2-Methoxyphenyl acetate

Cat. No. B1672421
CAS RN: 613-70-7
M. Wt: 166.17 g/mol
InChI Key: BHJHPYFAYGAPLS-UHFFFAOYSA-N
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Description

2-Methoxyphenyl acetate, also known as Guaiacyl acetate or Guaiacol acetate, is a benzoate ester and a member of phenols . It has a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .


Molecular Structure Analysis

The IUPAC name for 2-Methoxyphenyl acetate is (2-methoxyphenyl) acetate . The InChIKey, a unique identifier for the compound, is BHJHPYFAYGAPLS-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: CC(=O)OC1=CC=CC=C1OC .


Physical And Chemical Properties Analysis

2-Methoxyphenyl acetate has a boiling point of 122-124°C at 18 mmHg and a density of 1.129 g/mL at 25°C . Its refractive index is 1.514 (lit.) .

Scientific Research Applications

Chemical Synthesis

  • Field : Chemistry
  • Application : 2-Methoxyphenyl acetate is used in chemical synthesis . It’s a compound with the formula CH3CO2C6H4OCH3 .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the sources didn’t provide detailed procedures .
  • Results : The outcomes would also depend on the specific synthesis. The compound is available commercially, indicating that the synthesis is successful and reproducible .

Antioxidant Activity

  • Field : Biochemistry
  • Application : 2-Methoxyphenol, a derivative of 2-Methoxyphenyl acetate, is used in the design and synthesis of compounds with antioxidant activity . These compounds could potentially be used in the treatment of diseases where oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
  • Method : The compounds were synthesized and then characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy . The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
  • Results : The study identified new phenolic acid-derived compounds with antioxidant activity .

properties

IUPAC Name

(2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHPYFAYGAPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862289
Record name Phenol, 2-methoxy-, 1-acetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Colourless to pale straw coloured liquid, woody, dry, slightly green odour
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
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Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

122.00 to 124.00 °C. @ 18.00 mm Hg
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

insoluble to slightly soluble in water, miscible (in ethanol)
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.127-1.134
Record name Guaiacyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/596/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxyphenyl acetate

CAS RN

613-70-7
Record name Phenol, 2-methoxy-, 1-acetate
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Record name Guaiacyl acetate
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Record name 2-Methoxyphenyl acetate
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Record name Phenol, 2-methoxy-, 1-acetate
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Record name 2-methoxyphenyl acetate
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Record name GUAIACYL ACETATE
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Record name Guaicyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.5 °C
Record name Guaicyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods II

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, Annalen der Chemie, 587, 1 to 15, (1954) show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time, and report a yield of 92% stated to be obtained by K. Weichert as reported in Angewandte Chemie, 56, 338 (1943). However, Dann and Mylius suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of acresol acetate, p-cresol acetate, and guaiacol acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
Y Kawase - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
In the synthesis of isoflavones, 2-hydroxyphenyl benzyl ketones (2-hydroxydeoxybenzoins) have often been used for the starting materials. The preparation of these ketones is usually …
Number of citations: 9 www.journal.csj.jp
BM Sapkal, DH More - Der. Pharma. Chemica, 2013 - researchgate.net
… Series of 4-Aryl-1-phenyl-1H-Pyrazol-5-ylimino-2-methoxyPhenyl acetate 5a-l have been … -3-p-tolyl-1H-pyrazol-5-ylimino)methyl)2-methoxyphenyl acetate 5j and 4-((E)-(1-phenyl-3-p-…
Number of citations: 4 www.researchgate.net
A Kamble, SP Patil, DN Sharada, LS Paramjyothi - Int J Cancer Res, 2016 - academia.edu
… hexahydrofuro[3,4-c]furan-1-yl)-2methoxyphenyl acetate resulted in body weight of the experimental mice was recorded both in the treated and control group at the beginning of the …
Number of citations: 3 www.academia.edu
J Xu, X Yue - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The molecule of the title Schiff base compound, C15H14N2O5, was obtained from a condensation reaction of 4-acetoxy-3-methoxybenzaldehyde and 2-furylcarbonylhydrazide. In the …
Number of citations: 1 scripts.iucr.org
AE Oxford - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… considerable amount of 3-nitro-2-methoxyphenyl acetate : (ii) is chiefly this acetate, whilst (iii), being almost pure 5-nitro-2methoxyphenyl acetate, solidifies on standing, and crystallises …
Number of citations: 2 pubs.rsc.org
A Kamble, C Reddy, A Kulkarni - World Scientific News, 2015 - infona.pl
… ,4-c]furan-l-yl)-2-methoxyphenyl acetate by the spectroscope methods. The puropose of this … 3,4-c]furan-l-yl)-2-methoxyphenyl acetate isolated pure compound, the human leukemia (HL-…
Number of citations: 1 www.infona.pl
JS Bradshaw, EL Loveridge… - The Journal of Organic …, 1968 - ACS Publications
Various 2-and 2, 4-disubstituted phenyl esters have been irradiated by ultraviolet light, and the products have been isolated and characterized. The relative large numbers of products …
Number of citations: 33 pubs.acs.org
AL de Almeida, KR Caleffi-Ferracioli… - Future …, 2019 - Future Medicine
… EUG derivatives (4-allyl-2-methoxyphenyl acetate, 4-allyl-2-methoxyphenyl benzoate, and 4-allyl-2-methoxyphenyl 4-nitrobenzoate) were more active against nontuberculous …
Number of citations: 27 www.futuremedicine.com
S Srinivasan, V Priya - Journal of Medicinal Plants, 2019 - plantsjournal.com
… commate C (3.91%), 2,5dimethoxybenzylamine (3.73%), 4-formyl-2-methoxyphenyl acetate (3.47%) and Gamma.-tocopherol (2.99%) which possess … 4-formyl-2-methoxyphenyl acetate …
Number of citations: 6 www.plantsjournal.com
RS Dinurrosifa, E Indriyanti - JKPK (Jurnal Kimia dan Pendidikan Kimia) - jurnal.uns.ac.id
… are acetyl eugenol (4-allyl-2methoxyphenyl acetate). Adding an acetyl group to eugenol will … to produce acetyl eugenol (4allyl-2-methoxyphenyl acetate). The addition of an acetyl group …
Number of citations: 2 jurnal.uns.ac.id

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